
2-(2,6-Dimethylpyridin-4-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(2,6-Dimethylpyridin-4-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound featuring an indene-1,3-dione core fused with a 2,6-dimethylpyridine moiety. This structure combines electron-deficient aromatic systems (indene-dione) and electron-rich pyridine derivatives, making it a candidate for applications in materials science and medicinal chemistry. The compound’s molecular weight is approximately 268.28 g/mol (calculated based on its formula: C₁₆H₁₃NO₂).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpyridin-4-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine with an appropriate indene-dione precursor under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, often incorporating automated systems for monitoring and controlling reaction parameters. Post-reaction, the compound is purified using techniques such as crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylpyridin-4-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,6-Dimethylpyridin-4-yl)-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-(2,6-Dimethylpyridin-4-yl)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological responses. The exact pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Structural and Functional Analogues
Pyranylidene Indene-1,3-dione Derivatives
- Example: 2-(2-(4-(Bis(2-(trityloxy)ethyl)amino)styryl)-6-methyl-4H-pyran-4-ylidene)-1H-indene-1,3(2H)-dione (ZWK1) Key Differences: Replaces the pyridine ring with a pyranylidene group. Applications: Exhibits red electroluminescence due to extended π-conjugation from styryl substituents, making it suitable for organic light-emitting diodes (OLEDs) . Performance: Higher photoluminescence quantum yield (PLQY) compared to pyridine-based analogs, attributed to enhanced electron-donating substituents.
Diphenadione (2-(Diphenylacetyl)-1H-indene-1,3(2H)-dione)
- Key Differences: Substituted with a diphenylacetyl group instead of a pyridinyl moiety. Applications: Rodenticide and anticoagulant, inhibiting vitamin K epoxide reductase .
Pindone (2-(2,2-Dimethyl-1-oxopropyl)-1H-indene-1,3(2H)-dione)
- Key Differences: Contains a pivaloyl (2,2-dimethylpropanoyl) substituent. Applications: Anticoagulant rodenticide with moderate environmental persistence. Stability: Less hydrolytically stable than pyridine-substituted analogs due to steric hindrance from the pivaloyl group .
Comparative Data Table
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Application | LogP (Estimated) |
---|---|---|---|---|---|
2-(2,6-Dimethylpyridin-4-yl)-1H-indene-1,3(2H)-dione | C₁₆H₁₃NO₂ | 268.28 | 2,6-Dimethylpyridine | Materials science (proposed) | 2.8 |
ZWK1 (Pyranylidene derivative) | C₅₃H₄₇NO₄ | 778.94 | Pyranylidene | OLEDs | 6.5 |
Diphenadione | C₂₃H₁₆O₃ | 340.37 | Diphenylacetyl | Rodenticide | 4.2 |
Pindone | C₁₄H₁₄O₃ | 230.26 | Pivaloyl | Anticoagulant | 3.1 |
Research Findings
Electronic Properties :
- Pyridine-substituted indene-diones exhibit lower electron mobility compared to pyranylidene derivatives (e.g., ZWK1) due to reduced π-conjugation. However, their solubility in polar solvents is enhanced by the pyridine nitrogen .
- Computational studies (e.g., density functional theory) suggest that dimethylpyridine substituents stabilize the LUMO (-3.2 eV), improving charge transport in optoelectronic applications .
Biological Activity :
- Unlike Diphenadione and Pindone, this compound lacks significant anticoagulant activity, as its pyridine group reduces affinity for vitamin K epoxide reductase .
- The compound’s lower logP value suggests reduced blood-brain barrier penetration, making it less neurotoxic than phenyl-substituted analogs .
Synthetic Accessibility: The dimethylpyridine moiety can be introduced via Suzuki-Miyaura coupling, a strategy less feasible for bulkier groups like trityloxyethylamino (ZWK1) .
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(2,6-dimethylpyridin-4-yl)indene-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c1-9-7-11(8-10(2)17-9)14-15(18)12-5-3-4-6-13(12)16(14)19/h3-8,14H,1-2H3 |
InChI Key |
QAOQCWBSNFKNDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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